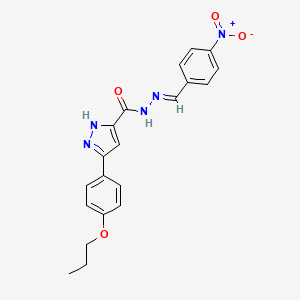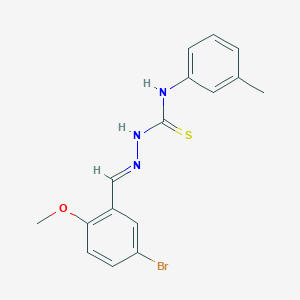
5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-méthoxybenzaldéhyde N-(3-méthylphényl)thiosemicarbazone: is a chemical compound with the molecular formula C16H16BrN3OS and a molecular weight of 378.293 g/mol This compound is known for its unique structure, which combines a brominated methoxybenzaldehyde with a thiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to potential therapeutic effects .
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds:
- 5-Bromo-2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone
Comparison:
- 5-Bromo-2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: This compound has a similar structure but with a chlorine atom instead of a methyl group. It may exhibit different reactivity and biological activity due to the presence of the chlorine atom .
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: This compound differs in the position of the hydroxyl group, which can affect its chemical properties and reactivity .
- 5-Bromo-2-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and biological activity .
Conclusion
5-Bromo-2-méthoxybenzaldéhyde N-(3-méthylphényl)thiosemicarbazone is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research and development are needed to fully explore its applications and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to potential therapeutic effects .
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone
Comparison:
- 5-Bromo-2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: This compound has a similar structure but with a chlorine atom instead of a methyl group. It may exhibit different reactivity and biological activity due to the presence of the chlorine atom .
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: This compound differs in the position of the hydroxyl group, which can affect its chemical properties and reactivity .
- 5-Bromo-2-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and biological activity .
Conclusion
5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research and development are needed to fully explore its applications and mechanisms of action.
Propriétés
Numéro CAS |
769146-45-4 |
|---|---|
Formule moléculaire |
C16H16BrN3OS |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H16BrN3OS/c1-11-4-3-5-14(8-11)19-16(22)20-18-10-12-9-13(17)6-7-15(12)21-2/h3-10H,1-2H3,(H2,19,20,22)/b18-10+ |
Clé InChI |
VICUTUMEVWMFJC-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12019435.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019436.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12019447.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12019449.png)
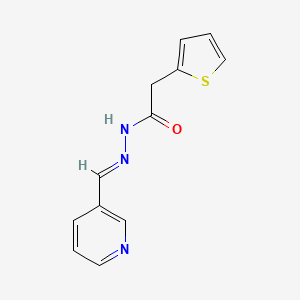
![2-Methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12019462.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019465.png)
![6-Amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12019481.png)

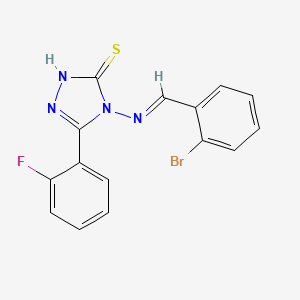
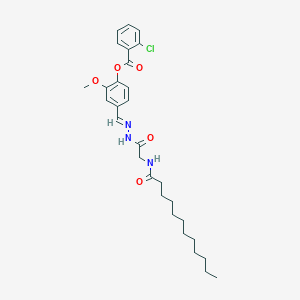
![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019501.png)
